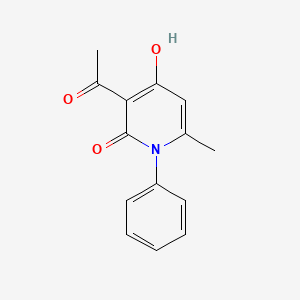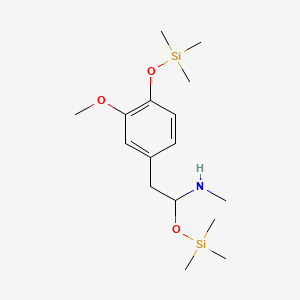![molecular formula C40H18 B577271 Tetrabenzo[def,LM,grs,YZ]pyranthrene CAS No. 190-65-8](/img/structure/B577271.png)
Tetrabenzo[def,LM,grs,YZ]pyranthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzo[def,LM,grs,YZ]pyranthrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H18 This compound is characterized by its complex structure, which includes multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo[def,LM,grs,YZ]pyranthrene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure. The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzo[def,LM,grs,YZ]pyranthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated polycyclic aromatic hydrocarbons.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrabenzo[def,LM,grs,YZ]pyranthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of Tetrabenzo[def,LM,grs,YZ]pyranthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Perylene
Uniqueness
Tetrabenzo[def,LM,grs,YZ]pyranthrene is unique due to its larger and more complex polycyclic structure compared to similar compounds
Eigenschaften
IUPAC Name |
dodecacyclo[18.18.2.02,15.03,12.04,9.05,38.016,40.019,24.021,34.022,31.023,28.035,39]tetraconta-1(38),2(15),3(12),4(9),5,7,10,13,16(40),17,19,21(34),22(31),23(28),24,26,29,32,35(39),36-icosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H18/c1-3-19-7-9-21-11-13-25-30-18-16-28-24-6-2-4-20-8-10-22-12-14-26-29-17-15-27-23(5-1)31(19)33(21)35(25)37(27)39(29)40(30)38(28)36(26)34(22)32(20)24/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCAICAGHWDMNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=C1C8=C(C=C7)C2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)










![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)

